1,8-Naphthyridin-2-ylboronic acid pinacol ester
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Overview
Description
1,8-Naphthyridin-2-ylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. Boronic esters, including pinacol esters, are highly valuable building blocks in organic synthesis due to their stability and versatility in various chemical reactions . This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridin-2-ylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthyridine with boronic acid derivatives in the presence of a base and a catalyst. The reaction typically occurs under mild conditions, making it suitable for various substrates .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridin-2-ylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions with aryl halides yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
1,8-Naphthyridin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-Naphthyridin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of the naphthyridine moiety.
Allylboronic acid pinacol ester: Contains an allyl group and is used in different types of coupling reactions.
2-Aminophenylboronic acid pinacol ester: Features an amino group and is used in the synthesis of heterocyclic compounds.
Uniqueness
1,8-Naphthyridin-2-ylboronic acid pinacol ester is unique due to its naphthyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications where specific reactivity is required .
Properties
Molecular Formula |
C14H17BN2O2 |
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Molecular Weight |
256.11 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-7-10-6-5-9-16-12(10)17-11/h5-9H,1-4H3 |
InChI Key |
WHHKASGNLLLXDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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